1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide
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Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide is an organic compound with a unique structure that combines a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-c]pyridine coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to inhibit certain cellular pathways.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide can be compared with other pyrrolo[3,2-c]pyridine derivatives and similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities and are studied for their potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are used in the synthesis of novel pharmaceuticals and have shown promise in various medical applications. The uniqueness of this compound lies in its specific structure and the presence of the carbaldehyde group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.BrH/c11-5-7-3-6-4-9-2-1-8(6)10-7;/h1-5,10H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSQHBGUDACCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-49-6 |
Source
|
Record name | 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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